Bienvenue dans la boutique en ligne BenchChem!

1-(2,5-dimethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea

serotonin receptor GPCR binding indole thiourea SAR

The compound 1-(2,5-dimethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea (CAS 847390-10-7) is a synthetic thiourea derivative that combines a 5-methoxy-2-methylindole moiety—reminiscent of the tryptamine scaffold—with a 2,5-dimethoxyphenyl group via a thiourea linker. This architecture positions it within the broader class of indole-derived thioureas, a family that has demonstrated quantifiable interactions with serotonergic GPCRs (e.g., 5‑HT1A, 5‑HT2A, 5‑HT2C) and dopamine D2 receptors, as shown in recent pharmacological profiling studies.

Molecular Formula C21H25N3O3S
Molecular Weight 399.51
CAS No. 847390-10-7
Cat. No. B2632774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-dimethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea
CAS847390-10-7
Molecular FormulaC21H25N3O3S
Molecular Weight399.51
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=S)NC3=C(C=CC(=C3)OC)OC
InChIInChI=1S/C21H25N3O3S/c1-13-16(17-11-14(25-2)5-7-18(17)23-13)9-10-22-21(28)24-19-12-15(26-3)6-8-20(19)27-4/h5-8,11-12,23H,9-10H2,1-4H3,(H2,22,24,28)
InChIKeyYOJZQVAEIUIPOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,5-Dimethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea (CAS 847390-10-7): A Structurally Distinct Indole-Thiourea Hybrid for Serotonergic and Kinase-Targeted Research


The compound 1-(2,5-dimethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea (CAS 847390-10-7) is a synthetic thiourea derivative that combines a 5-methoxy-2-methylindole moiety—reminiscent of the tryptamine scaffold—with a 2,5-dimethoxyphenyl group via a thiourea linker [1]. This architecture positions it within the broader class of indole-derived thioureas, a family that has demonstrated quantifiable interactions with serotonergic GPCRs (e.g., 5‑HT1A, 5‑HT2A, 5‑HT2C) and dopamine D2 receptors, as shown in recent pharmacological profiling studies [2]. While the specific compound has not yet been the subject of a dedicated primary research publication, its modular design incorporates substituent patterns known to modulate receptor selectivity and metabolic stability, making it a candidate of interest for structure–activity relationship (SAR) programs and chemical probe development.

Why 1-(2,5-Dimethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea Cannot Be Replaced by Close Structural Analogs


Indole‑thiourea derivatives exhibit steep SAR cliffs where minor substituent changes on either the indole core or the N‑aryl thiourea terminus can drastically alter receptor‑binding profiles [1]. The simultaneous presence of a 5‑methoxy group on the indole ring and a 2,5‑dimethoxy substitution on the phenyl ring in this compound creates a unique electronic environment that influences both the acidity of the thiourea NH protons and the π‑stacking capacity of the aromatic termini [2]. In the benchmark Arch Pharm study, arylthioureas 1 and 4 displayed marked differences in 5‑HT1A agonism versus 5‑HT2A/D2 antagonism solely based on the nature of the aryl substituent, underscoring that replacing the 2,5‑dimethoxyphenyl group with a 4‑bromophenyl, 4‑ethoxyphenyl, or even an unsubstituted indole‑ethyl fragment would be expected to yield a functionally distinct pharmacological agent [1]. Consequently, purchasers aiming to interrogate the biological space defined by this precise substitution pattern cannot rely on generic or nearest‑neighbor analogs.

Quantitative Differentiation Evidence for 1-(2,5-Dimethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea Relative to Closest Chemical Analogs


Predicted 5‑HT1A Receptor Affinity Advantage Over 4‑Bromophenyl and 4‑Ethoxyphenyl Analogs

In the 2020 Arch Pharm study, four 2‑(1H‑indol‑3‑yl)ethylthiourea derivatives were directly compared for binding affinity at 5‑HT2A and 5‑HT2C receptors and for functional activity at 5‑HT1A and D2 receptors [1]. Although the target compound was not included in that panel, the study established that arylthiourea 1 (bearing a 3‑chlorophenyl substituent) and arylthiourea 4 (bearing a 3,4‑dichlorophenyl substituent) were the most active at the 5‑HT1A receptor, with significant selectivity over 5‑HT2 and D2 subtypes [1]. The 2,5‑dimethoxyphenyl group in the target compound is electronically distinct from the chlorinated aryl rings of compounds 1 and 4, and SAR trends from the indole‑thiourea class suggest that electron‑donating methoxy substituents can enhance 5‑HT1A affinity while reducing 5‑HT2A binding, conferring a potentially differentiated selectivity fingerprint relative to the halogenated analogs [2]. No quantitative binding data (Ki or EC50) are currently available for the specific compound itself; this inference is drawn from class‑level SAR patterns.

serotonin receptor GPCR binding indole thiourea SAR

Antimicrobial Activity Potential Differentiated from 5‑Chloro‑ and 5‑Bromo‑Indole Thiourea Derivatives

The 2018 Molecules paper tested 28 indole‑ethylthiourea derivatives against 20 standard and 30 hospital bacterial strains [1]. Compound 6 (bearing a 4‑nitrophenyl thiourea group) exhibited significant inhibition of Gram‑positive cocci and inhibited S. aureus topoisomerase IV decatenation and DNA gyrase supercoiling [1]. In the mast cell leukotriene release study, indolylethyl thioureas with 5‑chloropyridyl or 5‑bromopyridyl substituents showed IC50 values of 4.9 µM and 6.1 µM, respectively, while analog compounds with varied halogen placement lost activity [2]. The target compound’s 5‑methoxy‑2‑methylindole core differs from the 5‑halo‑indole or unsubstituted indole scaffolds in these datasets, and its 2,5‑dimethoxyphenyl thiourea terminus introduces hydrogen‑bond donor/acceptor geometry that may alter topoisomerase binding relative to the nitro‑ or halo‑pyridyl analogs [1]. No direct antimicrobial data exist for the target compound; this represents a class‑level extrapolation.

antimicrobial resistance topoisomerase inhibitor indole thiourea

Metabolic Stability Advantage Conferred by 5‑Methoxy‑2‑Methylindole Over Unsubstituted Indole Scaffolds

The 5‑methoxy‑2‑methyl substitution pattern on the indole ring blocks the primary site of CYP450‑mediated hydroxylation (position 5), while the 2‑methyl group sterically hinders N1‑oxidation and reduces the propensity for ring‑opening metabolism [1]. By contrast, unsubstituted indole‑ethylthiourea compounds used in the Arch Pharm and Molecules studies are susceptible to rapid oxidative clearance at positions 2, 3, and 5, limiting their utility in cellular and in vivo assays [2]. Although no head‑to‑head metabolic stability data exist for the target compound, the well‑characterized metabolic profile of 5‑methoxy‑2‑methylindole derivatives predicts a longer half‑life in hepatic microsome preparations compared with the des‑methoxy or des‑methyl analogs, translating to improved experimental robustness and reduced need for metabolic quenching in prolonged assays [1].

metabolic stability CYP450 indole oxidation

Potential GPR55 Binding Activity Suggested by Structural Similarity to a ChEMBL‑Annotated Ligand

A closely related structural analog—(5Z)‑1‑(2,5‑dimethoxyphenyl)‑5‑[(2‑methyl‑1H‑indol‑3‑yl)methylidene]‑2‑thioxoimidazolidin‑4‑one (BDBM61568)—has been entered into BindingDB and ChEMBL as an active ligand of the human GPR55 receptor, with a reported IC50 of 500 nM in a PubChem bioassay (AID 2013) [1]. The target compound shares the identical 2,5‑dimethoxyphenyl and 2‑methylindole motifs, but replaces the thioxoimidazolidinone core with an acyclic thiourea linker, which retains the hydrogen‑bonding capacity and spatial orientation of the two aromatic groups [2]. This structural homology suggests that the target compound may also interact with GPR55, a receptor implicated in inflammatory pain and cancer cell proliferation, thereby offering a novel scaffold for GPR55 tool‑compound development that is structurally distinct from the classical cannabinoid‑indole chemotypes [1].

GPR55 cannabinoid receptor indole thiourea

Recommended Research and Procurement Application Scenarios for 1-(2,5-Dimethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea


Serotonergic GPCR Selectivity Profiling

Use as a structural probe to dissect the contribution of the 2,5‑dimethoxyphenyl thiourea terminus to 5‑HT1A/5‑HT2A/D2 selectivity. Based on class‑level SAR from the Arch Pharm study [1], the compound is predicted to exhibit a selectivity fingerprint distinct from 3‑chlorophenyl and 3,4‑dichlorophenyl analogs, enabling head‑to‑head comparative binding and functional assays to map substituent‑dependent bias at the 5‑HT1A receptor [1].

Antimicrobial Topoisomerase Inhibition Analoging

Deploy as a comparator in antimicrobial SAR campaigns targeting S. aureus topoisomerase IV and DNA gyrase. The 5‑methoxy‑2‑methylindole core differentiates this compound from the 5‑halo‑indole derivatives characterized in the 2018 Molecules dataset [2], allowing researchers to test whether electron‑donating substituents on the indole ring can overcome resistance mutations that compromise halogen‑bonding interactions with the topoisomerase active site [2].

Metabolic Stability‑Enhanced Chemical Probe for Cellular Assays

Employ in prolonged cell‑based assays (e.g., receptor desensitization, antiviral replication studies) where unsubstituted indole‑ethylthiourea analogs exhibit rapid metabolic clearance. The 5‑methoxy‑2‑methyl substitution pattern is predicted to block CYP450‑mediated oxidative metabolism [1], making this compound suitable for protocols requiring sustained target engagement over 6–24 hours without repeated compound replenishment [1].

GPR55 Target Engagement and De‑Orphanization Studies

Apply as a structurally alternative GPR55 ligand scaffold for target de‑orphanization efforts. The compound’s homology to the 500 nM GPR55 ligand BDBM61568 (BindingDB) [3] positions it as a candidate for competitive binding assays and functional readouts (e.g., β‑arrestin recruitment, calcium mobilization) to validate GPR55 as a therapeutic target in inflammatory or oncological disease models, while avoiding potential off‑target effects associated with the thioxoimidazolidinone chemotype [3].

Quote Request

Request a Quote for 1-(2,5-dimethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.